2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C
Overview
Description
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C is a labeled variant of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, a potent mutagen and carcinogen found in cooked meats. This compound is part of the heterocyclic amines family, which are formed during the cooking process of protein-rich foods at high temperatures .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C (MeIQx) are the DNA in cells . MeIQx is a potent mutagen and can cause DNA damage, gene mutation, and sister chromatid exchange . It is also known to interact with proteins such as cytochrome P450s and N-acetyltransferase 2 (NAT2) .
Mode of Action
MeIQx undergoes bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by NAT2 . This leads to the formation of a metabolite that reacts with DNA to form adducts . The formation of these adducts is the primary interaction of MeIQx with its targets .
Biochemical Pathways
The bioactivation of MeIQx involves the cytochrome P450 pathway and the acetylation pathway . The cytochrome P450s catalyze the N-hydroxylation of MeIQx, and NAT2 then catalyzes the O-acetylation . These reactions lead to the formation of a metabolite that can react with DNA to form adducts .
Pharmacokinetics
The pharmacokinetics of MeIQx involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, MeIQx is absorbed and distributed in the body where it undergoes metabolism to form a reactive metabolite . This metabolite can then react with DNA to form adducts
Result of Action
The primary result of MeIQx’s action is the formation of DNA adducts . These adducts can lead to DNA damage, gene mutation, and sister chromatid exchange . This can potentially lead to the initiation of carcinogenicity .
Action Environment
The action of MeIQx can be influenced by various environmental factors. For example, the presence of MeIQx in cooked meat suggests that cooking methods and diet can influence exposure to MeIQx . Additionally, genetic factors such as the presence of certain alleles (NAT24 and NAT25B) can influence the metabolism of MeIQx and thus its action .
Biochemical Analysis
Biochemical Properties
The bioactivation of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . This process leads to the formation of a metabolite that reacts with DNA to form adducts .
Cellular Effects
In cellular context, this compound has been found to induce DNA adduct formation and mutagenesis in DNA repair–deficient Chinese hamster ovary cells expressing human Cytochrome P4501A1 and NAT2 . It also alters cellular lipidomic profiles and decreases expression of core pluripotent factors .
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation to a metabolite that reacts with DNA to form adducts . This process is catalyzed by cytochrome P450s and N-acetyltransferase 2 .
Temporal Effects in Laboratory Settings
It has been observed that the compound induces DNA adduct formation and mutagenesis in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound (200 and 400 ppm in the diet) has been found to induce tumor formation in rats .
Metabolic Pathways
The metabolic pathways of this compound involve its activation by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 .
Transport and Distribution
It is known that the compound is activated in cells expressing human Cytochrome P4501A1 and NAT2 .
Subcellular Localization
It is known that the compound is activated in cells expressing human Cytochrome P4501A1 and NAT2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves the reaction of 6-amino-3-methylquinoxaline with 6-amino-2-methylquinoxaline . The reaction conditions typically include the presence of a strong base and high temperatures to facilitate the formation of the imidazoquinoxaline ring structure .
Industrial Production Methods
This is achieved by using carbon-13 labeled precursors in the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy derivatives.
Reduction: Involves the reduction of the nitro group to an amino group under specific conditions.
Substitution: Commonly occurs at the amino group, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, molecular oxygen, and NADPH.
Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline.
Reduction: 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline is extensively used in scientific research due to its mutagenic and carcinogenic properties. Some key applications include:
Comparison with Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline is unique due to its high mutagenic and carcinogenic potency. Similar compounds include:
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Another potent mutagen found in cooked meats.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Known for its carcinogenic properties and presence in cooked meats.
2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (4,8-DiMeIQx): Structurally similar with comparable mutagenic activity.
These compounds share similar pathways of metabolic activation and DNA adduct formation, but 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline is distinguished by its specific structure and reactivity .
Properties
IUPAC Name |
3,8-dimethyl(213C)imidazolo[4,5-f]quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCCQNKIYNAKB-KHWBWMQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=[13C](N3C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661778 | |
Record name | 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209977-58-2 | |
Record name | 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.